1-(3-Methylbuta-1,2-dien-1-yl)cyclohexan-1-ol
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Overview
Description
1-(3-Methylbuta-1,2-dien-1-yl)cyclohexan-1-ol is an organic compound characterized by a cyclohexane ring substituted with a 3-methylbuta-1,2-dien-1-yl group and a hydroxyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Methylbuta-1,2-dien-1-yl)cyclohexan-1-ol typically involves the reaction of cyclohexanone with 3-methylbuta-1,2-diene in the presence of a suitable catalyst. The reaction conditions often include:
Catalysts: Acidic or basic catalysts to facilitate the addition reaction.
Temperature: Moderate temperatures to ensure the reaction proceeds efficiently without decomposing the reactants.
Solvents: Organic solvents such as ethanol or toluene to dissolve the reactants and control the reaction environment.
Industrial Production Methods: Industrial production of this compound may involve continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of advanced purification techniques such as distillation or chromatography ensures the final product’s purity.
Chemical Reactions Analysis
Types of Reactions: 1-(3-Methylbuta-1,2-dien-1-yl)cyclohexan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form a saturated alcohol.
Substitution: The methylbuta-1,2-dien-1-yl group can undergo substitution reactions with halogens or other electrophiles.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) for oxidation reactions.
Reducing Agents: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) for reduction reactions.
Substitution Reagents: Halogens (e.g., chlorine, bromine) or other electrophilic reagents for substitution reactions.
Major Products:
Oxidation Products: Ketones or aldehydes depending on the reaction conditions.
Reduction Products: Saturated alcohols.
Substitution Products: Halogenated derivatives or other substituted compounds.
Scientific Research Applications
1-(3-Methylbuta-1,2-dien-1-yl)cyclohexan-1-ol has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes or receptors.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory or antimicrobial effects.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(3-Methylbuta-1,2-dien-1-yl)cyclohexan-1-ol involves its interaction with molecular targets such as enzymes or receptors. The compound’s unique structure allows it to bind to specific sites, modulating biological pathways and exerting its effects. The exact molecular targets and pathways may vary depending on the specific application and context of use.
Comparison with Similar Compounds
2,3,3-Trimethyl-2-(3-methylbuta-1,3-dienyl)-cyclohexanone: Shares a similar cyclohexane ring structure with different substituents.
2-Cyclohexen-1-ol, 1-methyl-4-(1-methylethenyl)-, trans-: Another cyclohexane derivative with different functional groups.
Uniqueness: 1-(3-Methylbuta-1,2-dien-1-yl)cyclohexan-1-ol is unique due to its specific substitution pattern and the presence of both a hydroxyl group and a methylbuta-1,2-dien-1-yl group. This combination of features imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
CAS No. |
56579-24-9 |
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Molecular Formula |
C11H18O |
Molecular Weight |
166.26 g/mol |
InChI |
InChI=1S/C11H18O/c1-10(2)6-9-11(12)7-4-3-5-8-11/h9,12H,3-5,7-8H2,1-2H3 |
InChI Key |
AVVUEZMUXMPBTC-UHFFFAOYSA-N |
Canonical SMILES |
CC(=C=CC1(CCCCC1)O)C |
Origin of Product |
United States |
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